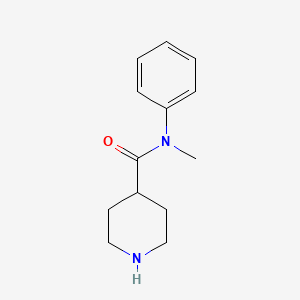

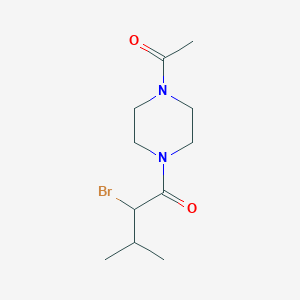

N-Methyl-N-phenylpiperidine-4-carboxamide

Overview

Description

“N-Methyl-N-phenylpiperidine-4-carboxamide” is an organic compound . It is a derivative of 4-Phenylpiperidine, which is a chemical compound that features a benzene ring bound to a piperidine ring . 4-Phenylpiperidine is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .

Synthesis Analysis

The synthesis of “N-Methyl-N-phenylpiperidine-4-carboxamide” involves a series of reactions. A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . Another method involves the hydrogenation reaction of piperidine. A common method is to react piperidine with Formic Anhydride or ethyl formate in the presence of a catalyst such as hydrochloric acid to give the product N-Methylpiperidine-4-carboxamide .Molecular Structure Analysis

The molecular structure of “N-Methyl-N-phenylpiperidine-4-carboxamide” is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular formula of C13H18N2O .Chemical Reactions Analysis

Piperidine derivatives, including “N-Methyl-N-phenylpiperidine-4-carboxamide”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

1. Inhibitors of Gene Expression

N-Methyl-N-phenylpiperidine-4-carboxamide derivatives have been studied as inhibitors of NF-kappaB and AP-1 gene expression. Specifically, research has focused on the structure-activity relationship studies of these compounds to improve their potential oral bioavailability. Substitutions at different positions of the pyrimidine ring have been explored to optimize activity and gastrointestinal permeability (Palanki et al., 2000).

2. Radioligands for PET Imaging

Compounds related to N-Methyl-N-phenylpiperidine-4-carboxamide, such as N-[methyl-11C]-quinoline-2-carboxamide derivatives, have been labeled for potential use as radioligands. These are intended for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001).

3. Kinase Inhibitors

N-Methyl-N-phenylpiperidine-4-carboxamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in cancer models and have been advanced into clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

4. Coupling Reactions in Organic Synthesis

N-Methyl-N-phenylpiperidine-4-carboxamide derivatives are used in organic synthesis, particularly in coupling reactions. For example, aromatic carboxamides can be ortho-alkylated with Grignard reagents in the presence of a cobalt catalyst, using N-methylcarboxamide as a substrate (Chen et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-Methyl-N-phenylpiperidine-4-carboxamide” is not explicitly mentioned in the search results, it’s worth noting that many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .

Future Directions

Piperidine derivatives, including “N-Methyl-N-phenylpiperidine-4-carboxamide”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name |

N-methyl-N-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11/h2-6,11,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTOQBOCGOYORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-phenylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)

![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)

![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)

![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)

![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)